molecular formula C19H20N6O2S B2998040 Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034591-47-2

Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

Cat. No. B2998040
CAS RN: 2034591-47-2
M. Wt: 396.47
InChI Key: PCTFJUXKSXPUJH-UHFFFAOYSA-N
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Description

“Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone” is a complex organic compound. It contains a benzo[c][1,2,5]thiadiazole core, which is known to be used in the synthesis of luminescent and conductive polymers for organic electronic devices . It also contains a tetrahydropyrazolo[1,5-a]pyridine group, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst . In another study, a series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .


Chemical Reactions Analysis

The benzo[c][1,2,5]thiadiazol-5-yl group has been used in various chemical reactions. For instance, it has been used in Sonogashira and Stille reactions . In another study, a thiadiazole-based covalent triazine framework nanosheet was constructed by introducing an electron-deficient monomer with a benzo[c][1,2,5]thiadiazole core .

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Compounds within the benzo[c][1,2,5]thiadiazole family have been studied for their molecular interactions with cannabinoid receptors, offering insights into antagonist activities and aiding in the development of pharmacophore models for receptor ligands (Shim et al., 2002).

Antimicrobial Applications

Derivatives of benzothiazole and piperazine have shown variable and modest antimicrobial activities against investigated strains of bacteria and fungi, indicating potential for development into antimicrobial agents (Patel et al., 2011).

Anti-Mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new anti-mycobacterial chemotype, with several compounds exhibiting potential anti-tubercular activity, highlighting the therapeutic potential of these structures (Pancholia et al., 2016).

Histamine H3 Receptor Antagonists

A series of molecules consisting of a heterocyclic core flanked by two basic functionalities, including derivatives of piperazine, were synthesized and screened for affinity at the human histamine H3 receptor, indicating their potential as selective antagonists with applications in neuropharmacology (Swanson et al., 2009).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields. For instance, it could be used in the development of new materials for organic electronic devices . Additionally, it could be explored for its potential therapeutic applications, such as its use as a potential hypoxia inhibitor .

Mechanism of Action

Target of Action

The primary targets of this compound are protein tyrosine phosphatase 1B (PTP1B) and SHP2 . These proteins play a crucial role in cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolic control.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the proteins, leading to changes in the cellular signaling pathways they regulate.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific cellular context. Given the role of PTP1B and SHP2 in cellular signaling, inhibition of these proteins could potentially lead to a wide range of effects, including changes in cell metabolism, growth, and differentiation .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c26-18(13-4-5-15-16(11-13)22-28-21-15)23-7-9-24(10-8-23)19(27)17-12-14-3-1-2-6-25(14)20-17/h4-5,11-12H,1-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTFJUXKSXPUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

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